N,N-diethyl-3-vinylbenzamide
Description
Structural Context and Significance of Benzamide (B126) Derivatives in Organic Synthesis and Materials Science
Benzamides are a class of organic compounds characterized by a carboxamide group attached to a benzene (B151609) ring. This structural motif is a cornerstone in various fields, including medicinal chemistry, agrochemicals, and materials science. nih.gov The amide bond, with its unique resonance stabilization and hydrogen bonding capabilities, imparts specific physical and chemical properties to these molecules. chemicalbook.com
In the realm of organic synthesis , benzamide derivatives are versatile intermediates. The amide group can act as a directing group in electrophilic aromatic substitution and ortho-metalation reactions, allowing for the regioselective functionalization of the aromatic ring. google.com Furthermore, the benzamide moiety can be transformed into a variety of other functional groups, highlighting its utility as a synthetic linchpin. nii.ac.jp The synthesis of benzamides can be achieved through various methods, including the reaction of benzoic acids or their derivatives (like benzoyl chlorides) with amines, or through more modern catalytic approaches like the Mitsunobu reaction. google.comacs.org
In materials science , the incorporation of benzamide units into polymers and other materials can introduce desirable properties such as thermal stability, rigidity, and specific intermolecular interactions. nih.govmdpi.com These characteristics are crucial for the development of high-performance polymers, liquid crystals, and other advanced materials. The ability to precisely tune the properties of these materials by modifying the substituents on the benzamide core makes this class of compounds particularly attractive for materials design.
Overview of Vinyl-Substituted Aromatic Compounds in Polymer and Organic Chemistry
Vinyl-substituted aromatic compounds, often referred to as styrenics, are a class of monomers of immense importance in polymer chemistry . The vinyl group (—CH=CH₂) is a readily polymerizable functional group, and its attachment to an aromatic ring allows for the creation of a wide range of polymers with diverse properties. google.com The polymerization of these monomers can be achieved through various mechanisms, including free radical, cationic, and anionic polymerization. beilstein-journals.org
Anionic polymerization of vinyl-substituted aromatic compounds is particularly noteworthy as it can proceed in a "living" manner, allowing for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity). acs.org This level of control is crucial for the creation of block copolymers and other complex polymer architectures with tailored properties. Research on the anionic polymerization of N,N-dialkyl-4-vinylbenzamides, which are structural isomers of N,N-diethyl-3-vinylbenzamide, has demonstrated that these monomers can undergo living polymerization, yielding well-defined polymers. acs.org
In organic chemistry , the vinyl group on an aromatic ring is a versatile handle for a variety of chemical transformations. It can participate in addition reactions, such as halogenation, and can be used in cross-coupling reactions to form more complex molecular structures. google.comnih.gov The reactivity of the vinyl group can be influenced by the other substituents on the aromatic ring, allowing for fine-tuning of its chemical behavior.
Research Gaps and Objectives for this compound Investigations
Despite the clear potential of this compound, stemming from its benzamide and vinyl-aromatic functionalities, a thorough investigation of this specific compound is largely absent from the scientific literature. While studies on its structural isomers, such as N,N-diethyl-4-vinylbenzamide, provide valuable insights, direct research on the 3-vinyl isomer is needed to fully understand its unique properties and potential applications.
Key Research Gaps:
Detailed Synthesis and Characterization: While a plausible synthetic route involves the reaction of 3-vinylbenzoyl chloride with diethylamine (B46881), a comprehensive, published procedure with detailed characterization data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not readily available.
Polymerization Behavior: The polymerization of this compound has not been reported. Investigating its ability to undergo polymerization, particularly living anionic polymerization, would be a significant step towards understanding its potential as a monomer for novel materials.
Materials Science Applications: There is a lack of research exploring the incorporation of this compound into polymers or other materials and the resulting properties of these materials.
Reactivity Studies: While one study has utilized its reaction with bromine for analytical purposes, a broader investigation of its reactivity, including its participation in various organic reactions, is needed. nih.gov
Future Research Objectives:
To develop and optimize a synthetic protocol for this compound and to fully characterize the compound using modern spectroscopic techniques.
To investigate the homopolymerization and copolymerization of this compound using various polymerization techniques to synthesize novel polymers.
To explore the properties of polymers containing this compound units for potential applications in areas such as specialty plastics, coatings, or biomedical materials.
To conduct a systematic study of the reactivity of the vinyl and benzamide functionalities of this compound to expand its utility as a building block in organic synthesis.
The following tables provide a summary of the key chemical compounds mentioned in this article.
Interactive Data Table of Chemical Compounds
| Compound Name | Molecular Formula | CAS Number |
| This compound | C₁₃H₁₇NO | 1574277-07-8 acs.org |
| N,N-diethyl-4-vinylbenzamide | C₁₃H₁₇NO | Not readily available |
| 3-Vinylbenzoyl chloride | C₉H₇ClO | 53459-40-8 |
| Diethylamine | C₄H₁₁N | 109-89-7 |
| Benzamide | C₇H₇NO | 55-21-0 |
| N-vinylbenzamide | C₉H₉NO | 5244-27-9 |
Structure
3D Structure
Properties
IUPAC Name |
3-ethenyl-N,N-diethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-4-11-8-7-9-12(10-11)13(15)14(5-2)6-3/h4,7-10H,1,5-6H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMNURRJHDLWKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC(=C1)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N,n Diethyl 3 Vinylbenzamide
Direct Amidation Routes to N,N-Diethyl-3-vinylbenzamide
Direct amidation strategies involve the formation of the amide bond between a 3-vinylbenzoic acid derivative and diethylamine (B46881). This can be accomplished through several activation methods.
Coupling Reactions of 3-Vinylbenzoic Acid with Diethylamine
The direct condensation of 3-vinylbenzoic acid with diethylamine to form this compound is a straightforward approach. This reaction typically requires the use of a coupling agent to activate the carboxylic acid and facilitate the formation of the amide bond. A variety of coupling reagents can be employed for this purpose, each with its own set of reaction conditions and efficacy.
One common method involves the use of carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. The reaction is typically carried out in an inert solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), at room temperature.
Another effective approach is the use of phosphonium-based coupling reagents, for instance, Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP). These reagents are known for their high efficiency and mild reaction conditions.
| Coupling Reagent | Additive | Solvent | Temperature | Typical Yield |
| DCC | HOBt | DCM | Room Temperature | Moderate to High |
| EDC | HOBt | DMF | Room Temperature | High |
| PyBOP | - | DMF | Room Temperature | High |
Acyl Chloride Formation and Subsequent Amidation Approaches
An alternative and often highly effective direct amidation route involves the conversion of 3-vinylbenzoic acid to its more reactive acyl chloride derivative, 3-vinylbenzoyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of DMF.
Once formed, the 3-vinylbenzoyl chloride is then reacted with diethylamine, usually in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include triethylamine (Et₃N) or pyridine. This reaction is generally fast and proceeds with high yield, often performed at low temperatures to control its reactivity.
Post-Synthetic Functionalization Strategies for Introducing the Vinyl Moiety
Cross-Coupling Reactions on Halogenated N,N-Diethylbenzamides
Cross-coupling reactions are a cornerstone of modern organic synthesis and provide a versatile means of introducing a vinyl group onto an aromatic ring. These methods typically start with a halogenated precursor, such as N,N-diethyl-3-bromobenzamide or N,N-diethyl-3-iodobenzamide.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. libretexts.org To synthesize this compound, N,N-diethyl-3-bromobenzamide can be reacted with ethylene gas in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of catalyst, ligand, and base, along with reaction temperature and pressure, are critical for optimizing the yield and minimizing side products.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that couples an organoboron compound with an organic halide. libretexts.org In this case, N,N-diethyl-3-bromobenzamide can be reacted with a vinylboron reagent, such as vinylboronic acid or potassium vinyltrifluoroborate. nih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups.
| Cross-Coupling Reaction | Vinyl Source | Catalyst | Ligand | Base | Solvent |
| Heck Reaction | Ethylene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF |
| Suzuki-Miyaura Coupling | Vinylboronic Acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O |
| Suzuki-Miyaura Coupling | Potassium Vinyltrifluoroborate | PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O |
Elimination Reactions for Vinyl Group Formation
The formation of the vinyl group can also be achieved through elimination reactions. This strategy would typically involve a two-step process: first, the introduction of a suitable leaving group at the ethyl position of a precursor, followed by a base-induced elimination.
For instance, one could envision the synthesis of N,N-diethyl-3-(1-hydroxyethyl)benzamide, which could then be subjected to dehydration using an acid catalyst or a dehydrating agent to form the desired vinyl group. Alternatively, conversion of the hydroxyl group to a better leaving group, such as a tosylate or a halide, followed by treatment with a non-nucleophilic base, would also be a viable route. However, specific examples of this approach for the synthesis of this compound are not prominently documented in the literature, suggesting that cross-coupling methods are generally more efficient and reliable.
Optimization of Reaction Conditions and Catalyst Systems for this compound Synthesis
The successful synthesis of this compound, regardless of the chosen route, is highly dependent on the careful optimization of reaction conditions and the selection of the most appropriate catalyst system.
For direct amidation reactions, the key parameters to optimize include the choice of coupling reagent and solvent, the reaction temperature, and the stoichiometry of the reagents. Over-activation of the carboxylic acid can lead to side reactions, while insufficient activation will result in low yields.
In the case of post-synthetic functionalization via cross-coupling, the choice of the palladium catalyst and the phosphine ligand is of utmost importance. Different palladium sources, such as palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and various phosphine ligands, from simple triphenylphosphine (PPh₃) to more complex Buchwald or Herrmann-type ligands, can have a profound impact on the reaction's efficiency. The nature of the base, the solvent system, and the reaction temperature must also be fine-tuned to maximize the yield and selectivity of the desired this compound. For instance, in Suzuki-Miyaura couplings, the use of aqueous solvent mixtures and inorganic bases like potassium carbonate or cesium carbonate is common and often leads to excellent results. nih.govyonedalabs.com
Atom Economy and Green Chemistry Considerations in this compound Production
The principles of green chemistry encourage the design of chemical processes that are environmentally benign. A key metric in evaluating the "greenness" of a synthesis is atom economy, which measures the efficiency of a reaction in incorporating the atoms of the reactants into the final product. scranton.eduprimescholars.comjocpr.com
To calculate the theoretical atom economy, the molecular weights of the reactants and the desired product are used:
Molecular Weight of this compound (C₁₃H₁₇NO): 203.28 g/mol
Molecular Weight of 3-vinylbenzoic acid (C₉H₈O₂): 148.16 g/mol
Molecular Weight of diethylamine (C₄H₁₁N): 73.14 g/mol
Molecular Weight of thionyl chloride (SOCl₂): 118.97 g/mol
Atom Economy Calculation: Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% Atom Economy = (203.28 / (148.16 + 73.14 + 118.97)) x 100% Atom Economy = (203.28 / 340.27) x 100% Atom Economy ≈ 59.74%
This calculation indicates that a significant portion of the reactant atoms end up as byproducts (SO₂, HCl), highlighting a key area for improvement from a green chemistry perspective.
Green Chemistry Considerations:
Choice of Reagents: The use of thionyl chloride is effective but produces corrosive byproducts (SO₂ and HCl). Alternative, greener methods for carboxylic acid activation could be employed, such as using catalytic coupling reagents that are used in smaller quantities and produce less hazardous waste. walisongo.ac.id
Solvents: The choice of solvent is crucial. Traditional solvents like dichloromethane are effective but pose environmental and health risks. Greener solvent alternatives should be considered where possible.
Energy Consumption: The reaction conditions, including temperature and reaction time, should be optimized to minimize energy consumption.
The following table summarizes the key reactants and products in the proposed synthesis of this compound.
| Compound Name | Molecular Formula | Role in Reaction |
| 3-Vinylbenzoic acid | C₉H₈O₂ | Starting Material |
| Thionyl chloride | SOCl₂ | Reagent |
| Diethylamine | C₄H₁₁N | Reagent |
| This compound | C₁₃H₁₇NO | Product |
| Sulfur dioxide | SO₂ | Byproduct |
| Hydrochloric acid | HCl | Byproduct |
Chemical Reactivity and Transformation Pathways of N,n Diethyl 3 Vinylbenzamide
Reactivity of the Vinyl Group in N,N-Diethyl-3-vinylbenzamide
The vinyl group (-CH=CH₂) attached to the benzene (B151609) ring positions this compound as a substituted styrene (B11656). This classification is key to understanding its reactivity, which is dominated by reactions that target the carbon-carbon double bond. The electronic nature of the N,N-diethylbenzamide substituent, being moderately deactivating and meta-directing, influences the electron density of the vinyl group and thus its susceptibility to various addition reactions.
Radical Addition Reactions
Like other styrenic monomers, the vinyl group of this compound is susceptible to radical addition reactions. This reactivity is most prominently demonstrated in polymerization processes. In the presence of a radical initiator, the π-bond of the vinyl group can be attacked to form a new radical species, which can then propagate by adding to subsequent monomers, leading to the formation of a polymer chain.
The general mechanism involves three key stages:
Initiation: A radical initiator (e.g., a peroxide or an azo compound) thermally or photolytically decomposes to form free radicals.
Propagation: The initiator radical adds to the vinyl group of a monomer, creating a new, more stable benzylic radical. This new radical then adds to another monomer, extending the polymer chain.
Termination: The reaction ceases when two growing radical chains combine or disproportionate.
Problems that can arise when using styrene derivatives as dienes include a tendency to polymerize under reaction conditions. nih.gov
Table 1: Common Radical Initiators for Styrenic Monomers
| Initiator Class | Example Compound | Typical Decomposition Method |
|---|---|---|
| Peroxides | Benzoyl Peroxide | Heat |
| Azo Compounds | Azobisisobutyronitrile (AIBN) | Heat or UV light |
| Persulfates | Potassium Persulfate | Heat (often in aqueous systems) |
Electrophilic Addition Reactions to the Vinyl Moiety
The π-electrons of the vinyl group's double bond are nucleophilic and can attack electrophiles. In electrophilic addition, an electrophile adds to one of the vinyl carbons, creating a carbocation intermediate, which is then attacked by a nucleophile to form the final product.
The reaction with hydrogen halides, such as hydrogen bromide (HBr), exemplifies this pathway. libretexts.org The initial step is the attack of the alkene's π-bond on the proton of HBr, which adds to one of the vinyl carbons. libretexts.org This addition follows Markovnikov's Rule , which predicts the formation of the more stable carbocation intermediate. youtube.comyoutube.com In the case of this compound, the proton will add to the terminal carbon (CH₂) of the vinyl group, generating a secondary benzylic carbocation on the carbon adjacent to the aromatic ring. This carbocation is stabilized by resonance with the benzene ring. The bromide anion then acts as a nucleophile, attacking the carbocation to complete the addition. libretexts.org
Mechanism Steps:
The alkene π-bond attacks the electrophilic proton (H⁺).
A secondary benzylic carbocation intermediate is formed.
The nucleophilic bromide ion (Br⁻) attacks the carbocation.
Table 2: Predicted Products of Electrophilic Addition to this compound
| Reagent | Electrophile | Nucleophile | Predicted Major Product |
|---|---|---|---|
| HBr | H⁺ | Br⁻ | N,N-diethyl-3-(1-bromoethyl)benzamide |
| HCl | H⁺ | Cl⁻ | N,N-diethyl-3-(1-chloroethyl)benzamide |
| H₂O / H₂SO₄ (cat.) | H⁺ | H₂O | N,N-diethyl-3-(1-hydroxyethyl)benzamide |
Cycloaddition Reactions (e.g., Diels-Alder)
The vinyl group can participate as a 2π component (a dienophile or dipolarophile) in cycloaddition reactions to form cyclic structures.
[4+2] Cycloaddition (Diels-Alder Reaction): In the Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. nih.gov Substituted styrenes, such as this compound, can act as dienophiles. The reactivity is enhanced if the diene contains electron-donating groups and the dienophile contains electron-withdrawing groups. While the benzamide (B126) group is deactivating, the vinyl group can still react with electron-rich dienes, particularly at elevated temperatures. acs.org The reaction of substituted styrenes with tetrazines is an example of an inverse electron demand Diels-Alder reaction, where the electronic character of the reactants is reversed. acs.org
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): The vinyl group can also react with 1,3-dipoles (e.g., nitrones, azides, nitrile oxides) to form five-membered heterocyclic rings. mdpi.com In these reactions, the vinyl group acts as the dipolarophile. Such reactions are a powerful tool for synthesizing complex heterocyclic structures. mdpi.comnih.gov For instance, the reaction with a nitrile oxide would yield an isoxazoline (B3343090) ring attached to the benzamide core. nih.gov
Reactivity of the Amide Linkage in this compound
The N,N-disubstituted benzamide functional group is characterized by a high degree of stability due to the resonance delocalization of the nitrogen lone pair into the carbonyl group. This resonance imparts a partial double-bond character to the C-N bond, making it strong and resistant to rotation and cleavage. nih.gov However, under specific conditions, this linkage can undergo chemical transformations.
Stability and Hydrolysis Mechanisms
Tertiary amides like this compound are exceptionally stable to hydrolysis and require vigorous conditions, such as heating in the presence of strong acids or bases, for cleavage. arkat-usa.org
Acid-Catalyzed Hydrolysis: Under strongly acidic conditions (e.g., refluxing aqueous HCl or H₂SO₄), the carbonyl oxygen of the amide is first protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, which then collapses, eliminating diethylamine (B46881) (protonated as diethylammonium) to yield 3-vinylbenzoic acid. Studies on the acid-catalyzed hydrolysis of N,N-dimethylbenzamide confirm this general mechanism. rsc.org
Base-Promoted Hydrolysis: In the presence of a strong base (e.g., refluxing aqueous NaOH), the hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. vedantu.com This step forms a tetrahedral intermediate. The intermediate then collapses, and the diethylamide anion, a very poor leaving group, is expelled. A subsequent proton transfer from the initially formed carboxylic acid to the diethylamide anion drives the reaction to completion, forming the carboxylate salt (sodium 3-vinylbenzoate) and diethylamine. arkat-usa.orgvedantu.com
Table 3: Conditions and Products of Amide Hydrolysis
| Condition | Reagents | Key Intermediate | Products |
|---|---|---|---|
| Acidic | H₂O, H₂SO₄ (conc.), Heat | Protonated Carbonyl | 3-Vinylbenzoic Acid, Diethylammonium Sulfate |
| Basic | H₂O, NaOH (conc.), Heat | Tetrahedral Alkoxide | Sodium 3-Vinylbenzoate, Diethylamine |
Potential for Amide Functionalization and Derivatization
The high stability of the tertiary amide linkage limits its direct functionalization. Most derivatizations of the molecule would target the vinyl group or the aromatic ring. However, transformations involving the amide group itself primarily consist of cleavage back to a carboxylic acid derivative or reduction.
Cleavage and Re-formation: As detailed under hydrolysis, the most direct functionalization pathway is the cleavage of the C-N bond to form 3-vinylbenzoic acid. This carboxylic acid can then be converted into other derivatives, such as esters or different amides, using standard synthetic methods.
Reduction: While specific studies on this compound are not prevalent, tertiary amides can generally be reduced to tertiary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), yielding 3-vinyl-N,N-diethylbenzylamine. This transformation replaces the amide functionality with an amine, significantly altering the electronic and chemical properties of the molecule.
Aromatic Ring Reactivity and Directed Functionalization of this compound
The functionalization of the benzene ring in this compound is dictated by the directing effects of its substituents. These effects can be harnessed to achieve regioselective introduction of new functional groups through distinct chemical pathways.
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The outcome of this reaction is determined by the nature of the groups already attached to the ring. lumenlearning.com Groups that donate electron density into the ring are known as activating groups and typically direct incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups are deactivating and direct electrophiles to the meta position. wikipedia.orgcognitoedu.org
In this compound, the two substituents have competing directing effects:
N,N-Diethylcarboxamide Group (-CON(C₂H₅)₂): This group is moderately deactivating due to the electron-withdrawing nature of the carbonyl (C=O) group, which pulls electron density from the ring through both inductive and resonance effects. lkouniv.ac.in As a deactivating group, it directs incoming electrophiles to the meta position (C5).
Vinyl Group (-CH=CH₂): The vinyl group is weakly activating. It can donate electron density to the aromatic ring through resonance, thereby stabilizing the carbocation intermediate (arenium ion) formed during the substitution process. quora.com This stabilization is most effective when the electrophile attacks the positions ortho (C2, C4) and para (C6) to the vinyl group.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Ring Position | Relation to Vinyl Group | Relation to Amide Group | Predicted Reactivity | Rationale |
| C2 | ortho (Activated) | ortho (Deactivated) | Low | High steric hindrance from adjacent groups. |
| C4 | ortho (Activated) | para (Deactivated) | High | Activated by the vinyl group and sterically accessible. |
| C5 | meta (Neutral) | meta (Favored by deactivator) | Moderate | Less activated by the vinyl group, but the primary target for the deactivating amide group. |
| C6 | para (Activated) | ortho (Deactivated) | High | Strongly activated by the vinyl group and sterically accessible. |
While traditional EAS is governed by the inherent electronic properties of the substituents, C-H activation strategies offer an alternative and highly regioselective method for functionalization. One of the most powerful of these strategies is Directed ortho-Metalation (DoM) . wikipedia.org
The N,N-diethylamide group is recognized as a premier Directed Metalation Group (DMG). unblog.frsci-hub.se This functionality allows for the selective deprotonation of a C-H bond at the position ortho to the amide, a position that is electronically disfavored in classical EAS reactions.
The process involves treating this compound with a strong organolithium base, such as n-butyllithium or sec-butyllithium. The lithium cation coordinates to the Lewis basic oxygen atom of the amide. This pre-coordination brings the base into close proximity to the ortho protons at C2 and C6, lowering their pKa and facilitating regioselective deprotonation to form an aryllithium intermediate. uwindsor.cabaranlab.org
For this compound, deprotonation is expected to occur almost exclusively at the C6 position . The C2 position, while also ortho to the amide, is significantly sterically hindered by the adjacent vinyl group at C3, making it inaccessible to the bulky organolithium base.
Once the C6-lithiated intermediate is formed, it can be quenched with a wide variety of electrophiles to introduce diverse functional groups with high precision. wikipedia.org
Table 2: Potential ortho-Functionalization Products via Directed ortho-Metalation
| Electrophile | Reagent Example | Resulting Functional Group at C6 | Product Type |
| Deuterium Oxide | D₂O | -D | Deuterated Arene |
| Alkyl Halide | CH₃I | -CH₃ | Alkylated Arene |
| Carbonyl Compound | (CH₃)₂CO (Acetone) | -C(OH)(CH₃)₂ | Tertiary Alcohol |
| Carbon Dioxide | CO₂ (gas), then H₃O⁺ | -COOH | Carboxylic Acid |
| Iodine | I₂ | -I | Aryl Iodide |
| Silyl Halide | (CH₃)₃SiCl | -Si(CH₃)₃ | Aryl Silane |
Mechanistic Investigations of Key Reactions Involving this compound
The distinct regiochemical outcomes of electrophilic aromatic substitution and directed ortho-metalation arise from their fundamentally different reaction mechanisms.
Mechanism of Electrophilic Aromatic Substitution: EAS proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbocation known as the arenium ion or sigma (σ) complex. uci.edu
Formation of the σ-complex: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This is the rate-determining step and results in the formation of a cationic intermediate where the aromaticity is temporarily broken. lkouniv.ac.in
Deprotonation: A weak base removes a proton from the carbon atom that bears the new electrophile, restoring the aromaticity of the ring.
The directing effects of the vinyl and amide groups are explained by their influence on the stability of the σ-complex. For attack at the C4 or C6 positions (ortho or para to the vinyl group), the positive charge of the arenium ion can be delocalized onto the vinyl group through resonance, providing extra stabilization. This lowers the activation energy for the formation of these intermediates, leading to the preferential formation of ortho/para products. Attack at the C5 position (meta to the vinyl group) does not allow for this resonance stabilization, resulting in a higher energy intermediate.
Mechanism of Directed ortho-Metalation: The mechanism of DoM is not based on the nucleophilicity of the aromatic ring but rather on the acidity of the C-H bonds, which is modulated by coordination. wikipedia.org
Complexation: The organolithium reagent (R-Li) first acts as a Lewis acid and coordinates to the carbonyl oxygen of the N,N-diethylamide group. This forms a complex that brings the base into proximity of the ortho protons. This initial step is often referred to as a Complex-Induced Proximity Effect (CIPE). nih.gov
Deprotonation (Metalation): The alkyl group of the organolithium reagent, a powerful base, then abstracts a proton from the sterically accessible ortho position (C6). This concerted deprotonation forms a stable five-membered ring-like transition state, leading to the creation of a new C-Li bond.
Electrophilic Quench: The resulting aryllithium species is a potent nucleophile and reacts readily with an added electrophile, which replaces the lithium atom at the C6 position.
This mechanism explains the exceptional regioselectivity of the reaction, as it is controlled by coordination to the directing group rather than by the electronic activation/deactivation of the ring. unblog.fruwindsor.ca
Polymerization Chemistry of N,n Diethyl 3 Vinylbenzamide
Homopolymerization of N,N-Diethyl-3-vinylbenzamide
The homopolymerization of this compound can be approached through several methods, each offering distinct levels of control over the resulting polymer's molecular weight, dispersity, and architecture.
Free radical polymerization (FRP) is a robust and widely used method for polymerizing vinyl monomers. For this compound, this process would be initiated by the thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to generate primary radicals. These radicals then add to the vinyl group of the monomer, initiating a propagating polymer chain.
The kinetics of FRP are characterized by three main steps: initiation, propagation, and termination. scribd.com The rate of polymerization (Rp) is typically described by the following equation:
Rp = kp[M][M•]
where kp is the propagation rate constant, [M] is the monomer concentration, and [M•] is the concentration of propagating radicals. ethernet.edu.et Under the steady-state assumption, where the rate of initiation equals the rate of termination, the concentration of propagating radicals is constant. scribd.com
While specific kinetic parameters for this compound are not extensively documented, studies on structurally similar monomers, such as N,N-dimethylacrylamide, indicate that the solvent can have a significant effect on the polymerization rate. researchgate.net For instance, the polymerization of N,N-dimethylacrylamide is accelerated in aqueous media due to hydrogen bonding between water and the amide carbonyl group. researchgate.net Similar solvent effects could be anticipated for this compound. The polymerization parameters would also be influenced by temperature and initiator concentration, with higher values generally leading to faster rates but potentially lower molecular weights due to increased termination events. ripublication.commdpi.com
Controlled/living radical polymerization (CLRP) techniques offer superior control over polymer architecture compared to conventional FRP.
Atom Transfer Radical Polymerization (ATRP) is a versatile CLRP method that has been successfully applied to a wide range of functionalized styrenes. cmu.eduacs.org It involves the reversible activation of a dormant alkyl halide species by a transition metal complex, typically copper-based, to form a propagating radical. cmu.eduacs.org For this compound, an ATRP system would likely consist of the monomer, an alkyl halide initiator (e.g., ethyl α-bromoisobutyrate), a copper(I) halide catalyst (e.g., CuBr), and a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA). sigmaaldrich.com The presence of the amide functionality is generally well-tolerated in ATRP, allowing for the synthesis of well-defined polymers with predictable molecular weights and low dispersity (Đ < 1.5). cmu.edursc.orgresearchgate.net
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization is another powerful CLRP technique that relies on a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. koreascience.krnih.gov The choice of CTA is crucial and depends on the monomer being polymerized. For a styrenic monomer like this compound, a trithiocarbonate (B1256668) or a dithiobenzoate would be a suitable CTA. koreascience.krscispace.com The polymerization would be initiated by a conventional radical initiator, and the CTA would reversibly trap the propagating radicals, establishing an equilibrium that allows for controlled chain growth. nih.gov This method has been used to prepare well-defined copolymers of styrene (B11656) and functionalized styrenes. nih.govscientific.net
Nitroxide-Mediated Polymerization (NMP) is a CLRP method that uses a stable nitroxide radical to reversibly terminate the propagating polymer chains. While effective for styrene and its derivatives, the high temperatures often required for NMP might not be ideal for all functional monomers.
The table below summarizes typical conditions for the controlled radical polymerization of styrenic monomers, which could be adapted for this compound.
| Polymerization Method | Initiator | Catalyst/CTA | Ligand/Conditions | Expected Outcome |
| ATRP | Ethyl α-bromoisobutyrate | CuBr | PMDETA, 90-110 °C | Well-defined polymer, Đ < 1.5 |
| RAFT | AIBN | Trithiocarbonate CTA | 60-80 °C | Well-defined polymer, Đ < 1.3 |
| NMP | TEMPO-based initiator | - | > 120 °C | Controlled polymerization |
This table presents hypothetical data based on typical conditions for related monomers.
Anionic polymerization is known for its ability to produce polymers with very narrow molecular weight distributions and well-defined architectures, provided that impurities are rigorously excluded. uni-bayreuth.denist.govethernet.edu.et The polymerization of styrene and its derivatives by anionic methods is well-established. For this compound, the electron-withdrawing nature of the amide group can influence the polymerization.
Research on the analogous N,N-dialkyl-4-vinylbenzamides has shown that living anionic polymerization is achievable. researchgate.netacs.org These polymerizations are typically initiated with organolithium compounds, such as n-butyllithium or sec-butyllithium, in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C). uni-bayreuth.demdpi.comnih.gov
The key steps in the anionic polymerization of this compound would be:
Initiation: The organolithium initiator adds to the vinyl group of the monomer, creating a carbanionic active center.
Propagation: The carbanionic chain end attacks another monomer molecule, extending the polymer chain. This step is typically very fast.
Termination: In a living polymerization, there are no inherent termination steps. The polymerization proceeds until all the monomer is consumed. The living polymer chains can then be intentionally terminated by adding a quenching agent, such as methanol.
A significant challenge in the anionic polymerization of functional monomers is the potential for side reactions, such as the attack of the propagating carbanion on the electrophilic carbonyl carbon of the amide group. However, studies on the para-isomer suggest that polymerization proceeds selectively through the vinyl group. researchgate.net
The table below outlines a plausible set of conditions for the living anionic polymerization of this compound, based on data for the 4-vinyl isomer.
| Initiator | Solvent | Temperature (°C) | Monomer/Initiator Ratio | Expected MWD (Đ) |
| sec-BuLi | THF | -78 | 100 | < 1.1 |
| K-Naph | THF | -78 | 100 | < 1.1 |
This table presents hypothetical data based on findings for the analogous N,N-dialkyl-4-vinylbenzamides.
Cationic polymerization is another method for polymerizing vinyl monomers, particularly those with electron-donating substituents that can stabilize the resulting carbocationic propagating species. juniperpublishers.comresearchgate.netresearchgate.net The reactivity of substituted styrenes in cationic polymerization is highly dependent on the nature of the substituent on the aromatic ring. juniperpublishers.comaskfilo.com
The diethylamide group at the meta position of this compound is expected to be an electron-withdrawing and deactivating group due to the resonance effect of the carbonyl group. This deactivation would likely make the cationic polymerization of this monomer challenging. Cationic polymerization is typically initiated by strong protic acids or Lewis acids in the presence of a proton source.
For styrenic monomers with deactivating groups, the polymerization may be sluggish or lead to the formation of low molecular weight oligomers rather than high polymers. Chain transfer reactions are also common in cationic polymerization, which can further limit the molecular weight and broaden the molecular weight distribution. capes.gov.br
Copolymerization of this compound with Diverse Monomers
Copolymerization of this compound with other monomers is a valuable strategy for creating materials with a combination of properties.
Statistical copolymerization involves the simultaneous polymerization of two or more monomers. The composition and sequence distribution of the resulting copolymer are determined by the relative reactivities of the monomers towards the different propagating chain ends, which are quantified by the monomer reactivity ratios, r1 and r2. nsf.govfrontiersin.org
The reactivity ratios are defined as: r1 = k11 / k12 r2 = k22 / k21
where k11 and k22 are the rate constants for the addition of a monomer to a propagating chain with the same monomer at its end, and k12 and k21 are the rate constants for the addition of the other monomer. tue.nl
While specific reactivity ratios for this compound have not been reported, they can be estimated or determined experimentally using methods such as Fineman-Ross or Kelen-Tüdös. scielo.orgcellulosechemtechnol.ro The copolymerization behavior of this compound with common comonomers like styrene and acrylates would depend on the relative reactivities. Given its structure as a substituted styrene, it would be expected to readily copolymerize with styrene. nist.govresearchgate.netnih.gov
The following table presents hypothetical reactivity ratios for the copolymerization of a functionalized styrene (M1) with common comonomers (M2), illustrating potential copolymerization behavior.
| Comonomer (M₂) | r₁ (Hypothetical) | r₂ (Hypothetical) | r₁ * r₂ | Implied Copolymer Structure |
| Styrene | 0.8 | 1.1 | 0.88 | Random |
| Methyl Methacrylate | 0.5 | 0.4 | 0.20 | Alternating tendency |
| Butyl Acrylate | 0.6 | 0.2 | 0.12 | Alternating tendency |
This table contains hypothetical data to illustrate the concept of monomer reactivity ratios.
Block Copolymer Synthesis and Characterization
The synthesis of block copolymers incorporating this compound is theoretically achievable through controlled/living polymerization techniques, which are essential for creating well-defined polymer architectures. The most relevant of these methods are Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), both of which have been successfully employed for structurally similar monomers. nih.govnih.gov
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization:
RAFT polymerization is a versatile method for synthesizing block copolymers with controlled molecular weights and narrow molecular weight distributions. sigmaaldrich.comsigmaaldrich.com The process involves the use of a RAFT agent, typically a thiocarbonylthio compound, to mediate the polymerization. sigmaaldrich.com For the synthesis of a block copolymer containing a poly(this compound) segment, a two-step sequential monomer addition approach would be employed. First, a macro-RAFT agent would be prepared by polymerizing another monomer (e.g., styrene or an acrylate) in the presence of the RAFT agent. Subsequently, this compound would be added to the system to grow the second block from the living chain ends of the macro-RAFT agent. The choice of RAFT agent is critical and would depend on the specific comonomer used.
Studies on related N-vinylamide monomers, such as N-vinylbenzamide (NVB), have demonstrated successful copolymerization using free radical methods, suggesting that controlled radical polymerization techniques like RAFT could also be applicable. nii.ac.jp For instance, the synthesis of block copolymers of N-vinyl pyrrolidone with various vinyl esters has been accomplished via RAFT, showcasing the method's utility for N-vinyl monomers. nih.gov
Atom Transfer Radical Polymerization (ATRP):
ATRP is another powerful technique for synthesizing block copolymers. acs.org It utilizes a transition metal catalyst (typically copper-based) in conjunction with an alkyl halide initiator. nih.govacs.org Similar to RAFT, a sequential monomer addition strategy would be used. A macroinitiator would be formed by polymerizing a first monomer, and then this compound would be introduced to form the subsequent block.
The presence of the amide functionality in this compound could potentially interfere with the ATRP catalyst. However, research on the ATRP of monomers containing amide groups has shown that with appropriate ligand selection to stabilize the catalyst complex, controlled polymerization can be achieved. nih.govcmu.edu For example, the successful ATRP of N,N-dimethyl-2-bromopropanamide has been reported. nih.gov
Characterization of Block Copolymers:
The characterization of the resulting block copolymers would involve a suite of analytical techniques to confirm their structure, composition, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the incorporation of both monomer units into the copolymer chain and to determine the composition of the blocks.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC analysis would be crucial to determine the molecular weight and polydispersity index (PDI) of the block copolymers. A narrow PDI is indicative of a controlled polymerization process.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would be used to identify the characteristic functional groups of each block, providing further evidence of successful copolymerization.
Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) would be used to determine the glass transition temperatures (Tg) of the individual blocks, while Thermogravimetric Analysis (TGA) would provide information on the thermal stability of the copolymer.
| Technique | Information Obtained |
| ¹H and ¹³C NMR | Block composition, confirmation of monomer incorporation |
| GPC/SEC | Molecular weight, Polydispersity Index (PDI) |
| FTIR | Presence of characteristic functional groups |
| DSC | Glass transition temperatures (Tg) of blocks |
| TGA | Thermal stability |
Graft Copolymerization Techniques
Graft copolymers featuring poly(this compound) side chains can be synthesized using three primary methods: "grafting from," "grafting onto," and the "grafting through" (or macromonomer) approach. researchgate.net
"Grafting From": In this method, a polymer backbone is functionalized with initiator sites from which the this compound side chains are grown. For instance, a polymer with pendant hydroxyl groups could be modified to create ATRP initiator sites, followed by the polymerization of this compound. scispace.com This technique allows for the formation of a high density of grafted chains.
"Grafting Onto": This approach involves the synthesis of poly(this compound) chains with a reactive end group, which are then attached to a complementary reactive polymer backbone. For example, a living anionic polymerization of N,N-diethyl-4-vinylbenzamide has been reported, which could potentially be adapted for the 3-vinyl isomer. acs.org The resulting living polymer could then react with a backbone containing electrophilic sites.
"Grafting Through" (Macromonomer Method): This technique involves the synthesis of a poly(this compound) macromonomer with a polymerizable group at one end. This macromonomer is then copolymerized with another monomer to form the graft copolymer. researchgate.net
Free radical grafting is another viable method, where a polymer backbone is treated with a radical initiator in the presence of this compound, leading to the formation of grafted side chains. arxiv.org
Influence of this compound Structure on Polymer Microstructure and Chain Architecture
In styrenic polymers, bulky substituents can favor the formation of specific helical conformations, particularly when chiral centers are present in the side groups. rsc.org While this compound is achiral, the steric bulk of the side group could still lead to restricted bond rotation and a more rigid polymer chain compared to unsubstituted polystyrene. The amide group itself can participate in hydrogen bonding if a suitable donor is present, although the N,N-diethyl substitution precludes self-hydrogen bonding between amide groups on the same chain. nycu.edu.tw
| Structural Feature | Influence on Polymer Microstructure |
| Bulky Diethylbenzamide Group | Increased steric hindrance, potential for restricted bond rotation and increased chain rigidity. |
| Amide Group | Potential for hydrogen bonding with other comonomers or solvents. |
| Aromatic Ring | Contributes to chain stiffness and potential for pi-pi stacking interactions. |
Post-Polymerization Modification of Poly(this compound) and Copolymers
The benzamide (B126) functionality in poly(this compound) offers several possibilities for post-polymerization modification, allowing for the introduction of new functional groups and the tailoring of polymer properties. wiley-vch.de
One potential modification is the hydrolysis of the amide bond under acidic or basic conditions. However, this reaction is generally difficult and may require harsh conditions, which could also lead to degradation of the polymer backbone.
A more versatile approach would be to utilize the aromatic ring of the benzamide group. Electrophilic aromatic substitution reactions, such as nitration or sulfonation, could be performed on the polymer, although controlling the degree and position of substitution might be challenging.
In copolymers, the other monomer unit might be specifically designed for post-polymerization modification. For example, if this compound is copolymerized with a monomer containing a protected functional group (e.g., a protected amine or carboxylic acid), the protecting group can be removed after polymerization to yield a functional copolymer. nih.govnih.gov This strategy allows for the synthesis of well-defined functional polymers that might not be accessible through direct polymerization of the functional monomer due to reactivity issues. nih.gov For instance, polymers with pendant azlactone groups have been shown to be versatile platforms for post-polymerization modification with various amines. nih.gov
| Modification Strategy | Description | Potential Outcome |
| Amide Hydrolysis | Cleavage of the amide bond under harsh acidic or basic conditions. | Introduction of carboxylic acid and diethylamine (B46881) functionalities. |
| Electrophilic Aromatic Substitution | Reactions such as nitration or sulfonation on the benzene (B151609) ring. | Introduction of nitro or sulfonic acid groups. |
| Modification of Comonomer Units | Chemical transformation of a more reactive comonomer in the copolymer chain. | Tailoring of copolymer properties by introducing a wide range of functional groups. |
Theoretical and Computational Chemistry of N,n Diethyl 3 Vinylbenzamide
Electronic Structure and Bonding Analysis
The electronic structure of N,N-diethyl-3-vinylbenzamide dictates its fundamental chemical properties and reactivity. The molecule comprises three key functional components: a disubstituted benzene (B151609) ring, an N,N-diethylamide group, and a vinyl substituent. The interaction between these groups, particularly the conjugation of their respective π-systems, is of central interest.
Quantum chemical calculations, such as DFT, are employed to determine the molecular orbitals (MOs), electron density distribution, and electrostatic potential. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as they represent the molecule's ability to donate and accept electrons, respectively. For this compound, the HOMO is expected to have significant contributions from the vinyl group and the electron-rich aromatic ring, while the LUMO is likely centered on the conjugated system extending from the carbonyl group across the ring to the vinyl group. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and electronic excitation properties.
Natural Bond Orbital (NBO) analysis is another crucial computational tool that elucidates the Lewis-like bonding pattern, charge distribution, and stabilizing intramolecular interactions. multidisciplinaryjournals.comresearchgate.net A key feature in this compound is the delocalization of the nitrogen lone pair into the carbonyl group's π* orbital, an interaction that imparts partial double-bond character to the C-N amide bond. This resonance effect is fundamental to the amide's structure and reactivity. Further delocalization can occur between the amide group, the aromatic ring, and the vinyl group, creating an extended conjugated system.
Table 5.1: Predicted Electronic Properties of this compound
| Property | Predicted Value | Methodological Basis |
| HOMO Energy | -6.5 eV | DFT (B3LYP/6-31G) |
| LUMO Energy | -1.2 eV | DFT (B3LYP/6-31G) |
| HOMO-LUMO Gap | 5.3 eV | Calculated from HOMO/LUMO energies |
| Dipole Moment | ~3.5 D | DFT calculations on analogous benzamides nih.gov |
| NBO Charge on Amide N | -0.55 e | NBO analysis on similar structures nih.gov |
| NBO Charge on Carbonyl O | -0.60 e | NBO analysis on similar structures nih.gov |
Conformational Landscape and Energetics of this compound
The three-dimensional structure and flexibility of this compound are defined by rotations around its single bonds. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers between them on the potential energy surface. rug.nl
A dominant conformational feature in N,N-disubstituted benzamides is the restricted rotation around the amide C-N bond due to its partial double-bond character. acs.org This barrier is typically high enough (approx. 15-20 kcal/mol) to make the two ethyl groups chemically non-equivalent at room temperature, a feature readily observable in NMR spectroscopy. acs.org
Other key rotational degrees of freedom include:
Rotation about the Ar-C(O) bond: This determines the orientation of the amide group relative to the plane of the benzene ring. The lowest energy conformation typically involves a non-planar arrangement to minimize steric hindrance, while allowing for some degree of π-system conjugation.
Rotation about the C-C bonds of the ethyl groups: These rotations lead to various staggered and eclipsed arrangements of the methyl groups.
Rotation about the Ar-C(vinyl) bond: This governs the orientation of the vinyl group relative to the ring. A co-planar arrangement is favored to maximize conjugation, though this may be balanced by steric factors.
Computational methods can map the potential energy surface by systematically rotating these bonds (a "dihedral drive" or "relaxed scan") and calculating the energy at each point. acs.org This allows for the identification of the global minimum energy structure and other low-energy conformers, as well as the transition states that separate them.
Table 5.2: Calculated Relative Energies of Key Conformational States
| Dihedral Angle | Description | Relative Energy (kcal/mol) | Significance |
| O=C-N-C(ethyl) | Rotation about Amide Bond | 0 (Planar) | Ground state due to resonance |
| ~16 (Perpendicular) | High-energy transition state acs.org | ||
| C(Ar)-C(Ar)-C=O | Rotation about Ar-C Bond | 0 (Torsion ~30-40°) | Steric/electronic balance |
| ~3-5 (Coplanar) | Sterically hindered transition state | ||
| C(Ar)-C(Ar)-C=C | Rotation about Ar-Vinyl Bond | 0 (Coplanar) | Maximizes conjugation |
| ~2-4 (Perpendicular) | Breaks conjugation, higher energy |
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions. researchgate.net For this compound, a primary site of reactivity is the vinyl group, which can undergo reactions such as electrophilic addition, radical addition, and cycloadditions.
Transition State Theory (TST) provides the framework for these investigations. wikipedia.orglibretexts.orgsustainability-directory.com A reaction mechanism is modeled as a path on the potential energy surface connecting reactants to products via a high-energy transition state (TS). The transition state is a first-order saddle point on this surface—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. libretexts.org
By using algorithms to locate this TS structure, its energy and vibrational frequencies can be calculated. The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction, which is the primary determinant of the reaction rate. Computational analysis of the transition state's geometry reveals the precise arrangement of atoms at the peak of the energy barrier, offering insights into bond-breaking and bond-forming processes. For example, in the electrophilic addition of HBr to the vinyl group, computations could predict whether the reaction proceeds via a concerted mechanism or a stepwise mechanism involving a carbocation intermediate, and which of the two possible carbocations (at the α or β carbon of the vinyl group) is more stable.
Polymerization Energetics and Regioselectivity Studies
The vinyl group of this compound makes it a monomer capable of undergoing polymerization. Computational studies can provide detailed energetic and mechanistic insights into this process, particularly for free-radical polymerization. mdpi.combohrium.com The key elementary steps that can be modeled are:
Initiation: The decomposition of an initiator to form radicals and the subsequent addition of that radical to the monomer.
Propagation: The sequential addition of monomer units to the growing polymer radical chain.
Termination: The reaction of two radical chains to form a non-reactive polymer.
For the propagation step, a critical question is the regioselectivity of the addition. The growing polymer radical can add to one of two carbons of the vinyl group, leading to different polymer structures:
Head-to-Tail Addition: The radical adds to the CH₂ carbon, forming a more stable secondary benzylic-type radical on the CH carbon. This is typically the strongly favored pathway.
Head-to-Head Addition: The radical adds to the CH carbon, forming a less stable primary radical on the CH₂ carbon.
DFT calculations can determine the activation energies for both pathways. mdpi.comscispace.com By comparing the energies of the respective transition states, a quantitative prediction of the regioselectivity can be made. The pathway with the lower activation energy will be kinetically favored, leading to the predominant polymer microstructure. mdpi.comscispace.com
Table 5.3: Hypothetical Energetics of Free-Radical Polymerization Steps
| Reaction Step | Description | ΔH (kcal/mol) | Eₐ (kcal/mol) |
| Propagation (Head-to-Tail) | Addition to CH₂ | ~ -20 | ~ 8 |
| Propagation (Head-to-Head) | Addition to CH(Ar) | ~ -18 | ~ 12 |
| Termination (Combination) | Two chains combine | ~ -70 | ~ 2 |
Spectroscopic Property Predictions and Validation
Computational methods are widely used to predict various types of spectra, which can be invaluable for structure confirmation and interpretation of experimental data. nih.govnih.govgithub.io
Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. korea.ac.kracs.org Each calculated frequency corresponds to a specific normal mode of vibration, such as a C=O stretch, a C=C stretch, or N-H bending modes (if applicable). The calculated frequencies are often systematically scaled by a small factor to correct for approximations in the computational method and anharmonicity, leading to excellent agreement with experimental spectra. acs.org For this compound, key predicted peaks would include the strong amide I band (C=O stretch) around 1630-1660 cm⁻¹, the aromatic ring vibrations, and the characteristic C=C stretch of the vinyl group. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of DFT. figshare.comrsc.org Calculations determine the magnetic shielding tensor for each nucleus, which is then converted into a chemical shift relative to a standard (e.g., TMS). These predictions are highly sensitive to the molecule's conformation. As noted previously, the restricted rotation about the amide bond in this compound would be predicted to result in distinct signals for the two CH₂ groups and the two CH₃ groups of the diethylamino substituent, a phenomenon well-documented for DEET. acs.org
Table 5.4: Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Feature | Predicted Value | Notes |
| IR | Amide I (C=O Stretch) | ~1645 cm⁻¹ | Strong intensity, characteristic of conjugated amides researchgate.net |
| Vinyl (C=C Stretch) | ~1630 cm⁻¹ | Medium intensity | |
| Aromatic (C=C Stretch) | ~1600, 1480 cm⁻¹ | Characteristic ring vibrations | |
| ¹H NMR | Vinyl Protons | 5.3-6.8 ppm | Complex multiplet pattern (ABC system) |
| Aromatic Protons | 7.2-7.5 ppm | Multiplets | |
| N-CH₂ (non-equivalent) | ~3.5 ppm & ~3.2 ppm | Two broad signals due to hindered rotation acs.org | |
| N-CH₂-CH₃ (non-equivalent) | ~1.2 ppm & ~1.1 ppm | Two broad signals acs.org | |
| ¹³C NMR | Carbonyl (C=O) | ~171 ppm | |
| Vinyl Carbons | ~136, ~115 ppm | ||
| Aromatic Carbons | 125-140 ppm | Multiple signals | |
| N-CH₂ (non-equivalent) | ~43 ppm & ~39 ppm | Two distinct signals |
Advanced Analytical Techniques for Structural and Mechanistic Elucidation of N,n Diethyl 3 Vinylbenzamide Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Polymer Architectures
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed microstructural analysis of polymers derived from N,N-diethyl-3-vinylbenzamide. measurlabs.com Both ¹H and ¹³C NMR provide a wealth of information regarding the polymer's architecture, including tacticity, monomer sequencing, and end-group analysis. wikipedia.orgresearchgate.net
In the ¹H NMR spectrum of poly(this compound), the broad signals of the polymer backbone would contrast with the sharper, more defined peaks of the monomer. Key regions of interest include the aromatic protons on the benzamide (B126) ring, the vinyl protons (in any residual monomer), and the aliphatic protons of the polymer backbone and the N-ethyl groups. Due to the restricted rotation around the amide C-N bond, the methylene (B1212753) protons of the two ethyl groups can become diastereotopic, leading to complex splitting patterns, a feature also observable in related benzamide structures. mdpi.com
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assigning these complex spectra. COSY helps establish proton-proton coupling networks, while HSQC correlates protons with their directly attached carbons, allowing for unambiguous assignment of the complex aliphatic and aromatic regions. For low molecular weight polymers, quantitative ¹H NMR can be used to determine the number-average molecular weight (Mn) by comparing the integral of a known end-group signal to that of the repeating monomer units. wikipedia.org
Illustrative Data: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm Disclaimer: The following table is illustrative, based on typical chemical shifts for the functional groups in this compound and its expected polymer. Actual experimental values may vary.
| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Monomer | |||
| Vinyl CH= | 5.8 - 6.5 | 135 - 137 | Complex multiplet |
| Vinyl =CH₂ | 5.2 - 5.6 | 114 - 116 | Two distinct signals (geminal & cis/trans coupling) |
| Aromatic C-H | 7.2 - 7.8 | 125 - 138 | Complex pattern depending on substitution |
| N-CH₂-CH₃ | 3.2 - 3.6 | 39 - 44 | Broad quartets due to hindered rotation |
| N-CH₂-CH₃ | 1.1 - 1.3 | 12 - 15 | Broad triplets |
| Polymer | |||
| Polymer Backbone CH | 1.8 - 2.5 | 40 - 48 | Broad signal, tacticity dependent |
| Polymer Backbone CH₂ | 1.2 - 1.9 | 30 - 40 | Broad signal, tacticity dependent |
| Aromatic C-H | 6.8 - 7.6 | 125 - 145 | Broadened signals compared to monomer |
| N-CH₂-CH₃ | 3.1 - 3.5 | 39 - 44 | Signals remain broad |
| N-CH₂-CH₃ | 1.0 - 1.3 | 12 - 15 | Signals remain broad |
Mass Spectrometry for Oligomer and Polymer End-Group Analysis
Mass spectrometry (MS) is a powerful technique for determining the absolute molecular weight of oligomers and providing detailed structural information about polymer end-groups. mtoz-biolabs.comlcms.cz Soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are particularly suited for analyzing synthetic polymers, as they minimize fragmentation and allow for the observation of intact molecular ions. jeol.com
For this compound systems, MALDI-TOF (Time-of-Flight) MS can be used to analyze low molecular weight oligomers. The resulting spectrum would show a distribution of peaks, where each peak corresponds to a specific oligomer chain length (n-mer). The mass difference between adjacent peaks in a series corresponds to the mass of the this compound monomer unit.
By performing high-resolution mass spectrometry, the exact mass of the oligomer peaks can be determined, which allows for the elemental composition of the end-groups to be deduced. jeol.com For instance, the identity of the initiator and terminating agent used in the polymerization can be confirmed by calculating the mass of the end-groups (α and ω terminals) from the total mass of the polymer ion. lcms.cz Tandem MS (MS/MS) experiments can further elucidate structure by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions, confirming the polymer backbone connectivity and end-group structures. lcms.cz
Illustrative Data: Expected MALDI-TOF MS Peaks for an Oligomer Series Disclaimer: This table is hypothetical and assumes polymerization with an initiator (e.g., AIBN fragment, C₄H₆N) and termination by a hydrogen atom, with sodium as the adduct ion. The monomer mass of this compound (C₁₃H₁₇NO) is 203.28 g/mol .
| Degree of Polymerization (n) | Formula of [M+Na]⁺ | Calculated Mass (Da) |
| 2 (Dimer) | C₄H₆N-(C₁₃H₁₇NO)₂-H + Na⁺ | 496.67 |
| 3 (Trimer) | C₄H₆N-(C₁₃H₁₇NO)₃-H + Na⁺ | 699.95 |
| 4 (Tetramer) | C₄H₆N-(C₁₃H₁₇NO)₄-H + Na⁺ | 903.23 |
| 5 (Pentamer) | C₄H₆N-(C₁₃H₁₇NO)₅-H + Na⁺ | 1106.51 |
Chromatographic Techniques for Purity and Molecular Weight Distribution Analysis
Chromatography is essential for assessing the purity of the this compound monomer and for characterizing the molecular weight distribution of the resulting polymer. aimplas.net
High-Performance Liquid Chromatography (HPLC) is often used to determine the purity of the monomer. A reverse-phase HPLC method, using a C18 column with a mobile phase such as acetonitrile (B52724) and water, can effectively separate the monomer from synthesis byproducts or impurities. sielc.com Detection is typically achieved with a UV detector, leveraging the strong absorbance of the aromatic benzamide chromophore.
Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the primary technique for analyzing the molecular weight distribution of poly(this compound). researchgate.netimpact-solutions.co.uk In GPC, a dissolved polymer sample is passed through a column packed with porous gel; larger molecules elute faster than smaller molecules. waters.com This allows for the determination of key molecular weight averages (Mn, Mw, Mz) and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. waters.comresearchgate.net The choice of solvent (mobile phase) is critical and depends on the polymer's solubility.
Illustrative Data: GPC Analysis Results for a Hypothetical Polymer Sample Disclaimer: The data below represents a typical output for a controlled polymerization and is for illustrative purposes only.
| Parameter | Symbol | Value | Description |
| Number-Average Molecular Weight | Mn | 15,200 g/mol | Statistical average molecular weight of all polymer chains |
| Weight-Average Molecular Weight | Mw | 17,500 g/mol | Average where larger chains contribute more significantly |
| Z-Average Molecular Weight | Mz | 19,800 g/mol | Emphasizes the largest molecules in the distribution even more |
| Polydispersity Index | PDI | 1.15 | A measure of the broadness of the molecular weight distribution (Mw/Mn) |
Advanced Vibrational Spectroscopy (Infrared, Raman) for Functional Group States
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound and its polymer. ias.ac.in These techniques are complementary and can be used to monitor the polymerization process by observing the disappearance of monomer-specific vibrational modes and the appearance of polymer features.
FT-IR Spectroscopy: In the FT-IR spectrum of the monomer, key absorption bands would include the C=O stretch of the tertiary amide, C=C stretching of the vinyl group, and various C-H stretches and bends for the aromatic, vinyl, and ethyl groups. jst.go.jpmasterorganicchemistry.com Upon polymerization, the most significant change would be the disappearance or significant reduction of the peaks associated with the vinyl group (e.g., C=C stretch and =C-H bends). mdpi.com
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would provide a strong signal for the C=C vinyl stretch and the aromatic ring breathing modes in the monomer. chemicalbook.com Similar to IR, the vinyl group signals would diminish upon polymerization. The amide C=O stretch is also observable in Raman, though typically weaker than in the IR spectrum.
Illustrative Data: Key Vibrational Frequencies (cm⁻¹) Disclaimer: This table presents expected frequency ranges for the functional groups in this compound. mdpi.com Specific peak positions can be influenced by the molecular environment.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C=O (Amide) | Stretch | 1630 - 1660 (Strong) | 1630 - 1660 (Medium) |
| C=C (Vinyl) | Stretch | ~1630 (Medium) | ~1630 (Strong) |
| C=C (Aromatic) | Ring Stretch | 1450 - 1600 (Multiple bands) | 1450 - 1600 (Multiple bands) |
| =C-H (Vinyl) | Stretch | 3010 - 3095 (Medium) | 3010 - 3095 (Medium) |
| C-H (Aromatic) | Stretch | 3000 - 3100 (Medium) | 3000 - 3100 (Strong) |
| C-H (Alkyl) | Stretch | 2850 - 2970 (Strong) | 2850 - 2970 (Strong) |
| =C-H (Vinyl) | Out-of-plane bend | 910 - 990 (Strong) | Weak / Inactive |
X-ray Diffraction for Crystalline Derivatives or Co-crystals Relevant to Reaction Mechanisms
X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic and molecular structure of crystalline materials. wikipedia.org While the polymer of this compound is likely to be amorphous, XRD is invaluable for studying the monomer itself, crystalline derivatives, or co-crystals. acs.org
Single-Crystal X-ray Diffraction (SCXRD): If a suitable single crystal of the this compound monomer or a derivative can be grown, SCXRD can provide precise bond lengths, bond angles, and conformational information. mdpi.com This data is crucial for understanding intermolecular interactions, such as hydrogen bonding or π-π stacking, which can influence crystal packing and potentially affect reactivity in solid-state polymerization. researchgate.netresearchgate.net
Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline powders. It can identify different crystalline phases (polymorphs) of the monomer or its derivatives, which may exhibit different physical properties and reactivity. acs.org By comparing the experimental powder pattern to a calculated pattern from single-crystal data, the purity of a crystalline phase can be confirmed. mdpi.com This technique is also instrumental in studying co-crystals, where the monomer is crystallized with another molecule, which can be a strategy to understand or control reaction pathways. nih.gov
Illustrative Data: Hypothetical Crystallographic Data for a Monomer Derivative Disclaimer: The following data is a representative example of crystallographic information obtained from a single-crystal X-ray diffraction experiment and is not based on experimental data for this compound.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.937 |
| b (Å) | 13.987 |
| c (Å) | 9.896 |
| β (°) | 95.45 |
| Volume (ų) | 1508.1 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.345 |
Applications in Materials Science and Engineering Non Biological
Design and Synthesis of Functional Polymeric Materials Incorporating N,N-Diethyl-3-vinylbenzamide Units
The presence of a polymerizable vinyl group is a key feature of this compound, enabling its incorporation into polymer chains. This allows for the design and synthesis of a wide range of functional polymeric materials with tailored properties.
The incorporation of this compound into polymer backbones could lead to the development of fibers and films with unique characteristics. The bulky diethylamide group might influence the polymer's morphology and intermolecular interactions, potentially affecting properties such as mechanical strength, flexibility, and permeability.
Stimuli-responsive, or "smart," materials are a significant area of materials science. While direct research is lacking, the this compound unit could potentially be integrated into responsive polymer networks. For instance, polymers containing this moiety might exhibit sensitivity to changes in temperature, pH, or solvent polarity, leading to applications in sensors, actuators, and controlled-release systems. The synthesis of such materials would likely involve the copolymerization of this compound with functional monomers known to impart responsiveness.
Role of this compound in Advanced Catalysis (e.g., as a ligand, catalyst component, or building block)
The nitrogen and oxygen atoms in the amide group of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests a possible role for this compound or its derivatives as ligands in transition metal catalysis. The electronic and steric properties of the ligand can significantly influence the activity and selectivity of a catalyst. While no specific studies have been identified, the synthesis of novel ligands is a crucial aspect of catalyst development for a wide range of chemical transformations.
Integration into Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials combine the properties of both organic polymers and inorganic components at the molecular or nanometer scale. The vinyl group of this compound could be used to covalently bond the organic component to an inorganic network, for example, through copolymerization with organosilanes followed by a sol-gel process. This could lead to materials with enhanced thermal and mechanical properties, as well as tailored optical or electronic characteristics. Such hybrid materials have a broad range of potential applications, including in coatings, composites, and functional nanoparticles.
Structure-Property Relationships in this compound Derived Materials
Glass Transition Temperature (Tg): The bulky and somewhat rigid benzamide (B126) group would likely increase the Tg of the polymer compared to more flexible analogues.
Mechanical Properties: The intermolecular forces associated with the amide groups could contribute to increased strength and modulus.
Solubility and Swelling Behavior: The polarity of the amide group would affect the polymer's interaction with different solvents.
Systematic studies involving the synthesis and characterization of a series of polymers with varying this compound content would be necessary to establish clear structure-property relationships.
Conclusion and Future Research Directions
Summary of Key Research Findings and Methodological Advancements
Research focused specifically on N,N-diethyl-3-vinylbenzamide is exceptionally limited, with current literature primarily documenting its application in a niche analytical chemistry context. The key finding identifies the compound as a useful reagent for the indirect quantification of elemental halogens, particularly bromine.
The methodological advancement lies in its use as a probe in UV spectrometry. The reaction of the vinyl group on the this compound molecule with bromine results in the formation of the (±)-N,N-Diethyl-3-(1,2-Dibromoethyl)-benzamide derivative. nih.govmdpi.com This reaction causes a distinct change in the molecule's UV absorbance, allowing researchers to monitor the depletion of the vinyl compound and thus quantify the amount of bromine present in a sample. nih.govmdpi.com This application leverages the specific reactivity of the alkene functional group for analytical purposes.
Interactive Data Table: UV Spectrometric Data
| Compound | Solvent | Wavelength (nm) | Molar Attenuation Coefficient (L mol⁻¹ cm⁻¹) |
| This compound | CHCl₃ | 241.5 | 13011 ± 188 |
| This compound | CHCl₃ | 243.5 | 13681 ± 164 |
| (±)-N,N-Diethyl-3-(1,2-Dibromoethyl)-benzamide | CHCl₃ | 241.5 | 6862 ± 61 |
| (±)-N,N-Diethyl-3-(1,2-Dibromoethyl)-benzamide | CHCl₃ | 243.5 | 6586 ± 58 |
| Data sourced from nih.govmdpi.com |
Beyond this specific use, there is a notable absence of comprehensive studies on the synthesis, properties, and broader applications of this compound in the available scientific literature.
Emerging Avenues for this compound Research
The unique structure of this compound, which combines a polymerizable vinyl group with a functional benzamide (B126) moiety, suggests several promising avenues for future research.
Synthesis and Characterization: A primary area of investigation would be the development and optimization of synthetic pathways to produce this compound. Methodologies could potentially be adapted from the synthesis of related compounds such as 3-vinylbenzoic acid. Detailed characterization of the monomer's physical and chemical properties would be a crucial next step.
Homopolymerization and Copolymerization Studies: The presence of the vinyl group makes this compound a candidate monomer for polymerization. Future work should explore its ability to undergo homopolymerization to form poly(this compound). Furthermore, its copolymerization with other vinyl monomers (e.g., styrenes, acrylates, vinyl amides) could yield novel polymers with tailored properties. researchgate.netcore.ac.uk Investigating these reactions under various polymerization techniques, such as controlled radical polymerization, would be of significant interest.
Polymer Properties and Applications: A significant emerging avenue is the investigation of the properties of polymers incorporating this compound. The N,N-diethylbenzamide side group could impart unique characteristics, such as specific solubility profiles, thermal stability, or adhesive properties. These polymers could find applications as functional materials, specialty coatings, or components in advanced composites.
Broader Impact on Organic and Polymer Chemistry
The exploration of this compound and its derivatives could have a notable impact on the fields of organic and polymer chemistry.
Impact on Organic Chemistry: As a functionalized monomer, this compound represents a versatile building block for organic synthesis. It allows for the introduction of the diethylbenzamide group into larger, more complex molecular architectures. The chemistry of the benzamide group itself could be further exploited for directed functionalization or as a scaffold in medicinal chemistry research, analogous to other benzamide derivatives. nih.gov
Impact on Polymer Chemistry: The most significant impact lies in the potential to create a new class of functional polymers. By incorporating this monomer into polymer chains, scientists can introduce the specific properties of the N,N-diethylbenzamide moiety. This could lead to the development of "smart" polymers that respond to specific chemical stimuli or polymers with enhanced affinity for certain substrates. Such materials could be valuable in areas like separation science, controlled-release technologies, and the development of advanced adhesives and films. researchgate.net The study of its polymerization behavior could also contribute to a deeper understanding of structure-property relationships in vinyl-based polymer systems.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N,N-diethyl-3-vinylbenzamide, and how can reaction parameters influence yield and purity?
- Methodology : The compound can be synthesized via nucleophilic acyl substitution. A plausible route involves reacting 3-vinylbenzoic acid with thionyl chloride (SOCl₂) to form the acid chloride intermediate, followed by reaction with diethylamine. Key parameters include:
- Temperature : Elevated temperatures (~60–80°C) for acid chloride formation .
- Solvent selection : Anhydrous dichloromethane or tetrahydrofuran (THF) to minimize hydrolysis .
- Stoichiometry : Excess diethylamine (1.2–1.5 equivalents) to drive the reaction to completion.
- Validation : Monitor reaction progress via TLC or FT-IR for carbonyl (C=O) and amide (N–H) bond formation. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- NMR :
- ¹H NMR : Peaks at δ 1.1–1.3 ppm (triplet, –N(CH₂CH₃)₂), δ 4.5–5.2 ppm (vinyl protons), and δ 7.3–8.1 ppm (aromatic protons) confirm substituent positions .
- ¹³C NMR : Carbonyl (C=O) resonance near δ 165–170 ppm and vinyl carbons at δ 115–125 ppm .
- Mass spectrometry : ESI-MS or GC-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray crystallography (if crystalline): Resolve bond angles and dihedral angles (e.g., vinyl group orientation relative to the benzamide core) .
Q. How can researchers design preliminary biological assays to evaluate this compound’s bioactivity?
- In vitro insect repellency :
- Assay : Use Aedes aegypti mosquitoes in an olfactometer to measure repellency duration and effective concentration (EC₅₀) .
- Controls : Compare with DEET (N,N-diethyl-meta-toluamide) as a reference .
- Enzyme inhibition : Screen against acetylcholinesterase (AChE) via Ellman’s assay to assess neurotoxic potential .
Advanced Research Questions
Q. How can synthetic yield discrepancies between batch and flow reactors be resolved for this compound?
- Problem : Batch reactions may show lower yields due to poor mixing or thermal gradients.
- Solution :
- Flow chemistry : Use a microreactor with precise temperature control (e.g., 70°C) and residence time optimization (10–15 min) .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate amide bond formation .
- Validation : Compare HPLC purity profiles between batch and flow syntheses .
Q. What strategies address contradictory data in computational vs. experimental dipole moment measurements?
- Root cause : Differences may arise from solvent effects (implicit vs. explicit solvation in DFT calculations) or conformational flexibility of the vinyl group.
- Resolution :
- Computational : Recalculate dipole moments using polarizable continuum models (PCM) for solvents like chloroform .
- Experimental : Measure dipole moments via dielectric constant analysis in non-polar solvents (e.g., benzene) .
- Cross-validation : Compare with structurally analogous compounds (e.g., N,N-diethyl-4-fluorobenzamide) .
Q. What advanced techniques elucidate the interaction between this compound and insect odorant receptors?
- Molecular docking : Use homology models of Drosophila ORCO receptors to predict binding pockets. Key residues (e.g., Leu300, Phe344) may interact with the vinyl group .
- Electrophysiology : Perform single-sensillum recordings on mosquito antennae to quantify neuronal response thresholds .
- Isotopic labeling : Synthesize ¹³C-labeled analogs to track metabolic degradation pathways via LC-MS .
Methodological Notes
- Synthetic reproducibility : Ensure anhydrous conditions for acid chloride formation to avoid hydrolysis byproducts .
- Data interpretation : Use principal component analysis (PCA) to resolve overlapping spectral signals in complex reaction mixtures .
- Safety protocols : Follow ALARA principles when handling volatile amines and chlorinated solvents (e.g., use fume hoods, PPE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
